![molecular formula C14H18N6O2 B2753345 8-(3,5-二甲基吡唑基)-7-乙基-1,3-二甲基-1,3,7-三氢嘌呤-2,6-二酮 CAS No. 189689-48-3](/img/structure/B2753345.png)
8-(3,5-二甲基吡唑基)-7-乙基-1,3-二甲基-1,3,7-三氢嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The “3,5-Dimethylpyrazolyl” group is a common component in various chemical compounds . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione” are not available, compounds with “3,5-Dimethylpyrazolyl” groups can be synthesized through various methods . For example, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride can be synthesized by reacting it with other compounds .Molecular Structure Analysis
The molecular structure of compounds with “3,5-Dimethylpyrazolyl” groups can vary widely depending on the other components of the compound . For instance, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride has a specific structure with a potassium salt of the anion HB .Chemical Reactions Analysis
The chemical reactions involving “3,5-Dimethylpyrazolyl” compounds can be diverse . For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] reacts with a range of P-, N- and C-donor ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethylpyrazolyl” compounds can vary . For example, 3,5-Dimethylpyrazole has a boiling point of 218 °C and a melting point of 105-108 °C .科学研究应用
Anticancer Properties
The compound has shown promise in the field of oncology due to its cytotoxic activity against various cancer cell lines. Specifically, it has been evaluated against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cells. The compound exhibited significant cytotoxicity, with an IC50 ranging from 5.00 to 32.52 μM . Additionally, it demonstrated inhibitory activity against protein kinases, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). Notably, its potent inhibitory effect on FGFR (IC50 = 5.18 μM) makes it a potential candidate for targeted cancer therapy.
Organic Synthesis
Researchers have synthesized this compound to enhance the cytotoxic activity of the pyrazolo [3,4-d]pyrimidine core. By reacting 4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone, they successfully obtained (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)phenyl]methanone. This compound’s potential as an anticancer agent was explored, highlighting its cytotoxic effects and kinase inhibitory properties .
Ligand Design
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation processes involving pyrazoles and poly(bromomethyl). These ligands hold promise in coordination chemistry and catalysis .
Oxime Ether Derivatives
In another study, researchers designed and synthesized 12 new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives. These compounds were investigated for their cytotoxic effects, potentially contributing to drug development .
Biological and Pharmacological Properties
Pyrazolo [3,4-d]pyrimidine derivatives, including our compound of interest, exhibit diverse biological and pharmacological properties. Their anticancer effects have been extensively studied, with mechanisms involving cyclin-dependent kinase (CDK) inhibition, glycogen synthase kinase (GSK) inhibition, EGFR inhibition, and dual src/Ab1 kinase inhibition. These compounds represent a promising avenue for cancer treatment .
Safety Evaluation in Medical Device Packaging
While not directly related to scientific research, it’s worth noting that the compound’s biocompatibility has been evaluated in medical device packaging materials. Regulatory bodies require compatibility assessments to ensure that packaging materials do not negatively impact the physical, chemical, or biological properties of medical devices. ASTM F2475-20 provides guidelines for such evaluations .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTOYAZLGNHYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。